(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18085199
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO2S |
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Molecular Weight | 199.70 g/mol |
IUPAC Name | (2S)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
Standard InChI Key | ZIZDNEXPJSDZTL-RGMNGODLSA-N |
Isomeric SMILES | CS(=O)(=O)C[C@@H]1CCCN1.Cl |
Canonical SMILES | CS(=O)(=O)CC1CCCN1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . Its IUPAC name is (2S)-2-(methylsulfonylmethyl)pyrrolidine hydrochloride, reflecting the (S)-configuration at the 2-position of the pyrrolidine ring. Key structural elements include:
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A five-membered pyrrolidine ring.
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A methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the 2-position.
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A hydrochloride salt form, enhancing solubility and stability .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄ClNO₂S | |
Molecular Weight | 199.70 g/mol | |
CAS Number | 2098084-15-0 | |
Appearance | Liquid (free base); Solid (HCl) | |
Storage Conditions | +4°C (protected from moisture) |
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits distinct signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm), methanesulfonyl methyl group (δ 3.1 ppm, singlet), and the chiral center’s methine proton (δ 3.8 ppm) .
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 163.24 for the free base and a chloride adduct at m/z 199.70 for the hydrochloride form .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step strategies to achieve enantiomeric purity:
Step 1: Pyrrolidine Functionalization
(2S)-pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Stereochemical control is maintained using chiral auxiliaries or asymmetric catalysis .
Step 2: Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, which is purified via recrystallization .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | Methanesulfonyl chloride, Et₃N, THF, 0°C | 75% | 90% |
2 | HCl (gas), EtOH, RT | 95% | >99% |
Industrial-Scale Production
Optimized protocols use continuous-flow reactors to enhance efficiency, achieving throughputs of 5–10 kg/batch with >98% enantiomeric excess (ee) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The methanesulfonyl group acts as a leaving group, enabling Sₙ2 reactions with amines, thiols, or alkoxides. For example, reaction with benzylamine produces (2S)-2-(benzylaminomethyl)pyrrolidine .
Catalytic Applications
The compound serves as a ligand in asymmetric catalysis. In Pd-catalyzed cross-couplings, it enhances enantioselectivity by up to 92% ee .
Pharmacological and Industrial Applications
Drug Intermediate
It is a key intermediate in synthesizing CB2 receptor modulators (e.g., EP2384320B1) . The sulfone group improves metabolic stability and target binding affinity.
Material Science
Used in ionic liquids for battery electrolytes, its sulfone moiety enhances ionic conductivity (up to 15 mS/cm at 25°C) .
Analytical Methods
Hazard Class | GHS Code | Precautions |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use fume hood |
Disposal
Incinerate at >800°C with scrubbers to neutralize HCl emissions .
Related Compounds
Table 3: Structurally Analogous Derivatives
Compound | Key Difference | Application |
---|---|---|
(2R)-2-(Methanesulfonylmethyl)pyrrolidine | R-configuration | Catalysis |
2-(Methoxymethyl)pyrrolidine HCl | Methoxy vs. sulfonyl group | Neuropharmacology |
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